N-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-N'-(3-methylbutanoyl)thiourea N-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-N'-(3-methylbutanoyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC1009265
InChI: InChI=1S/C14H18N4O2S/c1-8(2)5-12(19)16-14(21)17-18-10(4)6-9(3)11(7-15)13(18)20/h6,8H,5H2,1-4H3,(H2,16,17,19,21)
SMILES: CC1=CC(=C(C(=O)N1NC(=S)NC(=O)CC(C)C)C#N)C
Molecular Formula: C14H18N4O2S
Molecular Weight: 306.39 g/mol

N-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-N'-(3-methylbutanoyl)thiourea

CAS No.:

Cat. No.: VC1009265

Molecular Formula: C14H18N4O2S

Molecular Weight: 306.39 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-N'-(3-methylbutanoyl)thiourea -

Specification

Molecular Formula C14H18N4O2S
Molecular Weight 306.39 g/mol
IUPAC Name N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)carbamothioyl]-3-methylbutanamide
Standard InChI InChI=1S/C14H18N4O2S/c1-8(2)5-12(19)16-14(21)17-18-10(4)6-9(3)11(7-15)13(18)20/h6,8H,5H2,1-4H3,(H2,16,17,19,21)
Standard InChI Key YJPQDUDJUXMNSZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1NC(=S)NC(=O)CC(C)C)C#N)C
Canonical SMILES CC1=CC(=C(C(=O)N1NC(=S)NC(=O)CC(C)C)C#N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator